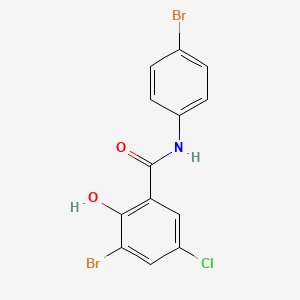

3-Bromo-N-(4-bromophenyl)-5-chlorosalicylamide

Description

3-Bromo-N-(4-bromophenyl)-5-chlorosalicylamide is a halogenated salicylamide derivative characterized by bromine substitutions at the 3- and 4-positions of the aromatic rings and a chlorine atom at the 5-position of the salicylamide core. The compound is structurally related to pharmacologically active salicylamides, such as niclosamide (N-(2'-chloro-4'-nitrophenyl)-5-chlorosalicylamide), which is clinically used as an anti-parasitic and anti-cancer agent . Supplier listings confirm its commercial availability, with synonyms including CID80227 and EINECS 228-117-4 .

Properties

CAS No. |

6137-45-7 |

|---|---|

Molecular Formula |

C13H8Br2ClNO2 |

Molecular Weight |

405.47 g/mol |

IUPAC Name |

3-bromo-N-(4-bromophenyl)-5-chloro-2-hydroxybenzamide |

InChI |

InChI=1S/C13H8Br2ClNO2/c14-7-1-3-9(4-2-7)17-13(19)10-5-8(16)6-11(15)12(10)18/h1-6,18H,(H,17,19) |

InChI Key |

AYNCRQOBEAHNTP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C2=C(C(=CC(=C2)Cl)Br)O)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-N-(4-bromophenyl)-5-chlorosalicylamide typically involves the amidation reaction. The process begins with the preparation of the salicylamide core, followed by the introduction of bromine and chlorine atoms through electrophilic substitution reactions. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of 3-Bromo-N-(4-bromophenyl)-5-chlorosalicylamide may involve a multi-step process that includes the synthesis of intermediates, followed by purification steps such as recrystallization or chromatography to obtain the final product with high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-N-(4-bromophenyl)-5-chlorosalicylamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of dehalogenated or partially reduced products.

Substitution: Nucleophilic substitution reactions can replace the bromine or chlorine atoms with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

Substitution: Reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

3-Bromo-N-(4-bromophenyl)-5-chlorosalicylamide has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-N-(4-bromophenyl)-5-chlorosalicylamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The compound’s salicylamide backbone and halogen substitutions invite comparison with structurally related molecules:

Niclosamide (N-(2'-Chloro-4'-Nitrophenyl)-5-Chlorosalicylamide)

Niclosamide shares the 5-chlorosalicylamide core but differs in substituents: a nitro group at the 4'-position and chlorine at the 2'-position on the aniline ring (vs. bromine at 3- and 4-positions in the target compound). These substitutions confer distinct electronic and steric properties:

- 3-Bromo-N-(4-bromophenyl)-5-chlorosalicylamide : Bromine’s larger atomic radius and polarizability may increase lipophilicity, influencing membrane permeability or protein binding compared to niclosamide.

Halogen-Substituted Maleimides

N-(4-bromophenyl)maleimide derivatives (e.g., IC50 = 4.37 μM for MGL inhibition) demonstrate that bromine substitution at the para position can enhance inhibitory potency relative to smaller halogens like chlorine (IC50 = 7.24 μM) .

Chlorantraniliprole

This insecticide (3-bromo-N-[4-chloro-2-methyl-6-(methylcarbamoyl)phenyl]-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxamide) shares bromine and chlorine substitutions but incorporates a pyrazole-carboxamide scaffold. Its activity as a ryanodine receptor modulator highlights the role of halogen placement in target specificity .

Halogen Substituent Effects

Evidence from analogous compounds reveals context-dependent halogen influences:

- This suggests that steric bulk may be offset by improved van der Waals interactions in certain binding pockets.

- Lipophilicity : Bromine’s higher lipophilicity (logP contribution: Br ≈ +0.94 vs. Cl ≈ +0.71) could enhance membrane penetration in salicylamides, though excessive hydrophobicity may reduce solubility.

Physicochemical Properties

- Molecular Weight : The compound’s molecular weight (~435 g/mol) exceeds niclosamide (~327 g/mol) due to bromine’s higher atomic mass.

Methodological Considerations

Structural studies of halogenated compounds often employ X-ray crystallography using programs like SHELX . Such analyses could clarify conformational differences between 3-bromo-N-(4-bromophenyl)-5-chlorosalicylamide and analogs, informing structure-activity relationships.

Biological Activity

3-Bromo-N-(4-bromophenyl)-5-chlorosalicylamide is a compound of significant interest due to its potential biological activities. This article explores the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing from various research studies.

- Molecular Formula : C₁₃H₈Br₂ClNO₂

- Molecular Weight : 405.471 g/mol

- CAS Number : 6137-45-7

- LogP : 5.64

- Density : 1.921 g/cm³

- Boiling Point : 400.9 ºC at 760 mmHg

Biological Activity Overview

3-Bromo-N-(4-bromophenyl)-5-chlorosalicylamide has been studied for its inhibitory effects on human ecto-nucleotide triphosphate diphosphohydrolase (h-NTPDase) isoforms, which are implicated in various physiological and pathological processes, including inflammation and cancer.

Inhibitory Effects on h-NTPDases

The compound has shown promising results as a selective inhibitor for several h-NTPDase isoforms:

| Compound | h-NTPDase Isoform | IC50 (μM) |

|---|---|---|

| 3-Bromo-N-(4-bromophenyl)-5-chlorosalicylamide | h-NTPDase1 | 2.88 ± 0.13 |

| Other Compounds | h-NTPDase2 | 0.27 ± 0.08 |

| Other Compounds | h-NTPDase3 | 0.72 ± 0.11 |

These findings indicate that the compound is particularly effective against h-NTPDase1, suggesting its potential therapeutic applications in diseases where this enzyme plays a critical role .

The biological activity of 3-Bromo-N-(4-bromophenyl)-5-chlorosalicylamide can be attributed to its structural characteristics, particularly the presence of halogen atoms which enhance its binding affinity to target enzymes. The compound's ability to inhibit h-NTPDases is likely due to the formation of hydrogen bonds and hydrophobic interactions with the active sites of these enzymes .

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of various derivatives of salicylamide compounds, including 3-Bromo-N-(4-bromophenyl)-5-chlorosalicylamide. For instance:

- Study on Anti-Cancer Properties : Research indicated that sulfamoyl-salicylamide derivatives exhibited significant anti-cancer activity against breast cancer cell lines (MCF-7 and MDA-MB-231). The mechanism involved cell cycle arrest by inhibiting tubulin polymerization .

- Enzyme Inhibition Studies : The compound was evaluated in vitro against multiple h-NTPDase isoforms, revealing that variations in the chemical structure led to differing levels of inhibition, suggesting a structure-activity relationship (SAR) that could guide future drug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.